molecular formula C18H18N4O2S B2431573 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207025-48-6

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2431573
CAS RN: 1207025-48-6
M. Wt: 354.43
InChI Key: VQSHMNGYZQMTGM-UHFFFAOYSA-N
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Description

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, also known as AMPI, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for various research studies.

Scientific Research Applications

Antimicrobial Applications

  • Compounds synthesized from derivatives similar to 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide demonstrated significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
  • Some derivatives exhibited appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria (Daraji et al., 2021).

Antifungal Applications

  • Novel series of derivatives showed moderate to potent antifungal activity against fungi like Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans (Mullen et al., 1988).
  • Some compounds exhibited significant activity against Candida strains, showing potential as lead compounds for anti-Candida activity (Altındağ et al., 2017).

Antitumor Applications

Antioxidant Applications

  • Some benzimidazole derivatives, which are structurally related, were studied as antioxidants for base oil, showing significant antioxidant activity (Basta et al., 2017).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-9-22-15(14-7-5-4-6-8-14)11-19-18(22)25-12-17(23)20-16-10-13(2)24-21-16/h3-8,10-11H,1,9,12H2,2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSHMNGYZQMTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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